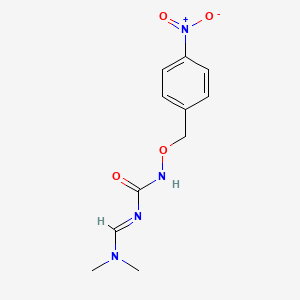

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

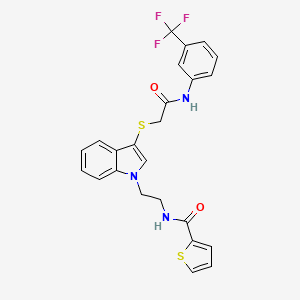

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide, commonly known as DMNB-FI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB-FI is a fluorescent probe that enables the detection of protein carbamylation, a post-translational modification that is associated with various diseases such as atherosclerosis, chronic kidney disease, and rheumatoid arthritis.

Aplicaciones Científicas De Investigación

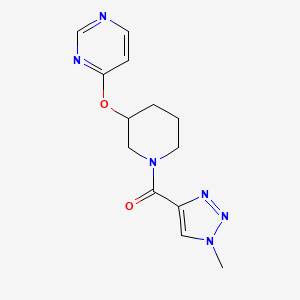

1. Antagonistic Activity in 5-HT₆ Receptors

A study on novel N,N-dimethyl-N'-(5-(Ar-sulfonamido) benzo[d]isothiazol-3-yl)formimidamides, designed as 5-HT(6) ligands, highlights the use of N,N-dimethyl formimidamides as replacements for an aminoethyl moiety. Compounds synthesized in this study demonstrated potent 5-HT(6) receptor antagonistic activities, indicating potential applications in neuroscience research (Yoo et al., 2012).

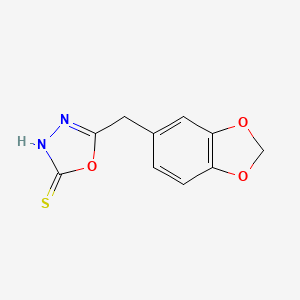

2. Magnetic Materials Research

Another application is observed in the study of nitroxide radicals and their magnetic properties. Specifically, the study on highly stable nitroxide radicals and their crystallization as dimeric pairs with N−H hydrogen bond donors and N−O acceptors showcases how derivatives of N,N-dimethyl formimidamides can be critical in understanding magnetic behaviors (Ferrer et al., 2001).

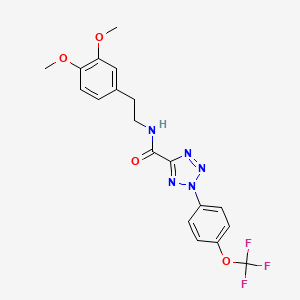

3. Organic Synthesis and Drug Development

The compound also finds relevance in organic synthesis and drug development. A study focusing on the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride in dimethyl-formamide highlights its role in creating N-(4-methoxy-3-nitrobenzyl) derivatives, significant in medicinal chemistry (Harutyunyan, 2016).

4. Electrolyte Free Electro-Organic Synthesis

In the field of electrochemistry, this compound is utilized in the electrochemical reduction of 4-nitrobenzylbromide. This process, studied both in the presence and absence of intentionally added supporting electrolyte, shows the versatility of the compound in electrolyte-free electro-organic synthesis (He et al., 2005).

5. Studies on Bioreductive Prodrugs

A study on 4-Nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, presents another application. The research focused on evaluating the rate of fragmentation of these compounds post-reduction, indicating their potential in the development of bioreductive prodrugs (Hay et al., 1999).

6. Antimicrobial and Antibacterial Research

Studies have also explored its role in antimicrobial and antibacterial research. For instance, N-nitroso- and N-formyl-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones were evaluated for their antimicrobial activities, revealing significant antibacterial and antifungal activities (Ponnuswamy et al., 2016).

Propiedades

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLMAKVSYCJJX-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)

![N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)